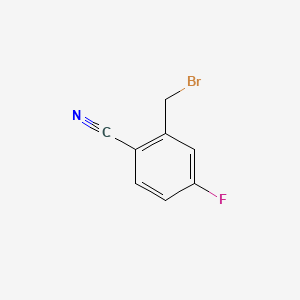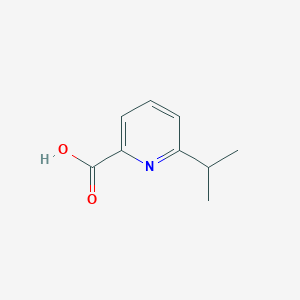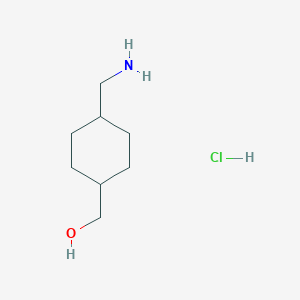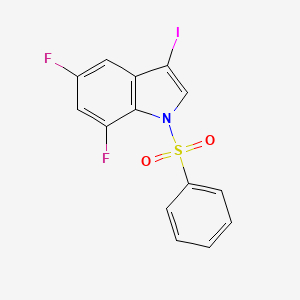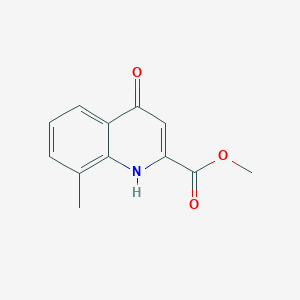![molecular formula C11H12N2O2 B1358228 ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate CAS No. 1048913-05-8](/img/structure/B1358228.png)
ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their potential as inhibitors of human neutrophil elastase . They are also being researched for their activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors .
Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives is characterized by a pyrrolo[2,3-b]pyridine scaffold . Modifications at position 2 of the scaffold resulted in loss of inhibitory activity, while certain substituents at position 5 were tolerated .Aplicaciones Científicas De Investigación
Cancer Therapeutics: FGFR Inhibition
Ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate: derivatives have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) . FGFRs play a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers, making it a significant target for cancer therapy. Derivatives of this compound have shown promising results in inhibiting FGFR1–4, with potential applications in treating breast, lung, prostate, bladder, and liver cancers .
Anti-Tumor Activity
In vitro studies have demonstrated that certain derivatives can inhibit tumor cell proliferation and induce apoptosis in breast cancer cells . This suggests that these compounds could be developed into effective anti-tumor agents, particularly for cancers where FGFR pathways are known to be upregulated .
Metastasis Inhibition
The ability of cancer cells to migrate and invade healthy tissue is a hallmark of metastasis. Compounds derived from ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate have been shown to significantly inhibit the migration and invasion abilities of tumor cells, such as the 4T1 breast cancer cell line, in transwell chamber assays . This points to a potential role in preventing cancer spread.
Lead Compound Optimization
Due to its low molecular weight and potent activity, this compound serves as an excellent lead for further optimization in drug development . Its structure allows for modifications that could enhance its efficacy and specificity as a therapeutic agent.
Signal Transduction Research
The compound’s effect on FGFRs also makes it valuable for studying signal transduction pathways. Researchers can use it to dissect the roles of FGFRs in physiological processes like organ development, cell migration, and angiogenesis .
Molecular Biology Tools
As a potent FGFR inhibitor, this compound can be used as a molecular tool in biological research to understand the role of FGFR-dependent signaling pathways in various diseases and developmental processes .
Drug Resistance Studies
The study of FGFR inhibitors also contributes to understanding mechanisms of drug resistance in cancer therapy. By analyzing how tumor cells adapt to FGFR inhibition, new strategies can be developed to overcome resistance .
Clinical Research
With FGFR inhibitors under clinical investigation for various cancers, derivatives of ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate could be part of future clinical trials to evaluate their efficacy and safety in humans .
Mecanismo De Acción
Target of Action
The primary target of ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, and migration .
Mode of Action
Ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate: interacts with FGFRs, inhibiting their activity . This inhibition occurs as the compound forms hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of the receptor .
Biochemical Pathways
The inhibition of FGFRs by ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate affects several downstream signaling pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis .
Pharmacokinetics
The pharmacokinetic properties of ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate The compound’s molecular weight of 20423 suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of FGFRs by ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate results in the suppression of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-pyrrolo[2,3-b]pyridin-1-ylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-10(14)8-13-7-5-9-4-3-6-12-11(9)13/h3-7H,2,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNZTQWAUBLDJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC2=C1N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

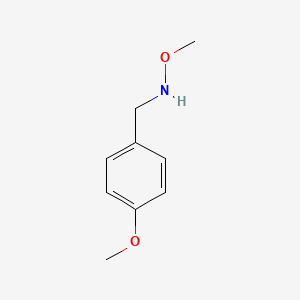


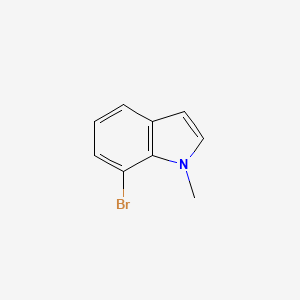
![Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1358155.png)

